

Comparative In Vitro Analysis of Ozanimod and its Active Metabolite RP101442

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Compound of Interest

Compound Name: RP101442

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A detailed guide for researchers, scientists, and drug development professionals on the in vitro pharmacological profiles of the sphingosine-1-phosphate receptor modulator, Ozanimod, and its major active metabolite, **RP101442**.

This guide provides a comprehensive comparison of the in vitro properties of Ozanimod (RPC-1063), a modulator of sphingosine-1-phosphate (S1P) receptors, and its significant active metabolite, **RP101442**. Ozanimod is a therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis. Its pharmacological activity is mediated through its interaction with S1P receptors, particularly subtypes S1P1 and S1P5. Following administration, Ozanimod is extensively metabolized into several compounds, with **RP101442** being one of its identified active metabolites.^[1] This analysis focuses on the in vitro characteristics of both the parent drug and this key metabolite to provide a clearer understanding of their respective contributions to the overall pharmacological effect.

Quantitative Analysis of In Vitro Activity

The in vitro potency and selectivity of Ozanimod and **RP101442** have been characterized through various functional assays. The following tables summarize the key quantitative data obtained from these studies, providing a direct comparison of their activity at the primary target receptors, S1P1 and S1P5.

Compound	Assay Type	Receptor	EC50 (nM)	Reference
Ozanimod	GTPyS Binding	Human S1P1	0.41	[2]
cAMP Inhibition	Human S1P1	0.16	[2]	
GTPyS Binding	Human S1P5	11.1	[2]	
RP101442	GTPyS Binding	Human S1P1	2.6	[2]
GTPyS Binding	Human S1P5	171	[2]	

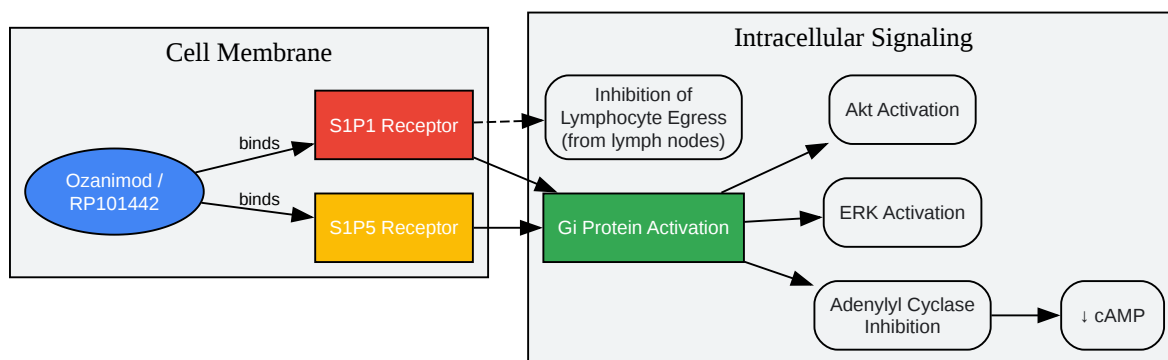
Table 1: Functional Potency (EC50) of Ozanimod and **RP101442** at S1P1 and S1P5 Receptors. The half-maximal effective concentration (EC50) values indicate the concentration of the compound required to elicit 50% of the maximal response in a functional assay. Lower EC50 values signify higher potency.

Compound	Radioligand	Receptor	Ki (nM)	Reference
Ozanimod	[3H]-Ozanimod	Human S1P1	0.27	[3]
[3H]-Ozanimod	Human S1P5	6.2	[3]	

Table 2: Binding Affinity (Ki) of Ozanimod for S1P1 and S1P5 Receptors. The inhibition constant (Ki) represents the concentration of the competing ligand (Ozanimod) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. Lower Ki values indicate higher binding affinity. Data for **RP101442** binding affinity was not available in the searched literature.

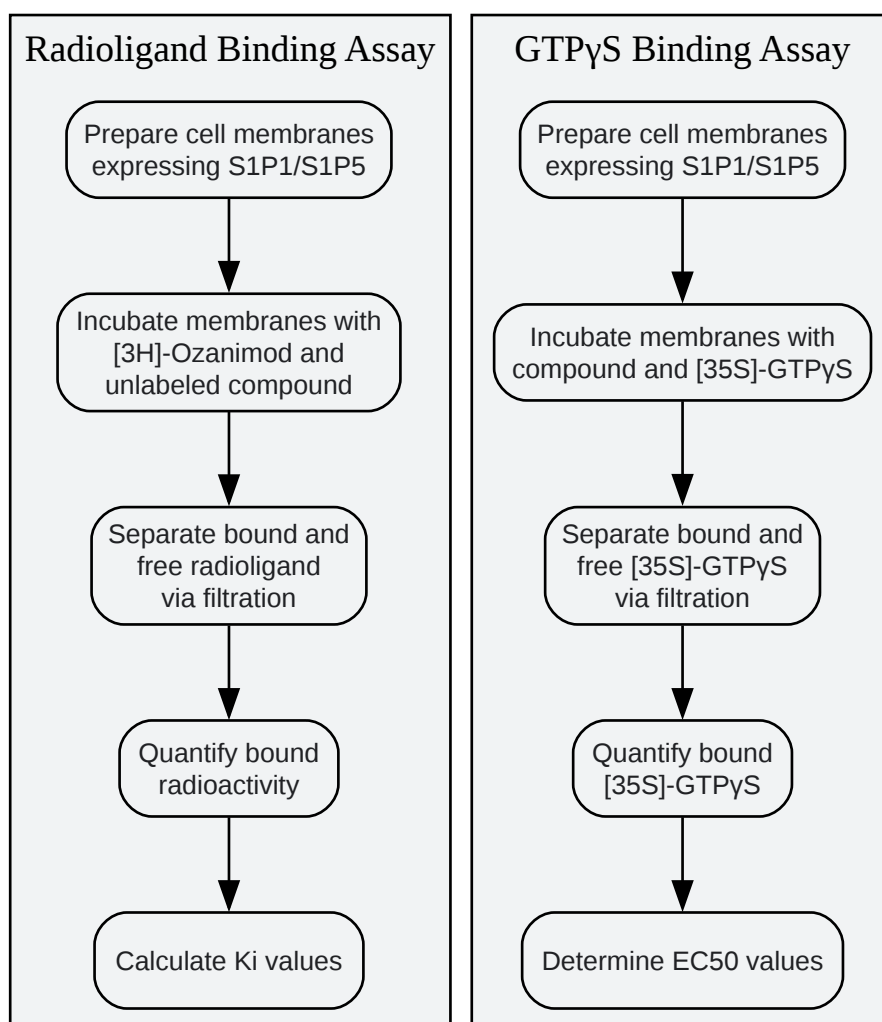
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams have been generated using the DOT language.



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Caption: S1P1 and S1P5 Receptor Signaling Pathway.



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Caption: Workflow for In Vitro Assays.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

- Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 or S1P5 receptors.
- [3H]-Ozanimod (radioligand).
- Unlabeled Ozanimod or **RP101442** (test compound).
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% fatty acid-free BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well filter plates (e.g., GF/B).
- Scintillation counter.

Procedure:

- Compound Preparation: Perform serial dilutions of the unlabeled test compound (Ozanimod or **RP101442**) in the assay buffer.
- Reaction Setup: In a 96-well plate, add the following in order:
 - 50 µL of assay buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
 - 50 µL of the serially diluted test compound.
 - 50 µL of [3H]-Ozanimod at a final concentration close to its K_d value.
 - 100 µL of the cell membrane preparation (containing 5-10 µg of protein).
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.^{[4][5]}
- Filtration: Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.^[4]

- Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[4]
- Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

GTPyS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [35S]-GTPyS, to the Gα subunit is quantified.

Materials:

- Cell membranes from cells expressing the receptor of interest (e.g., S1P1 or S1P5).
- [35S]-GTPyS (radiolabeled GTP analog).
- GDP (Guanosine diphosphate).
- Test compound (Ozanimod or **RP101442**).
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA, pH 7.4.
- 96-well filter plates.
- Scintillation counter.

Procedure:

- Membrane and Compound Preparation: Prepare dilutions of the test compound in assay buffer. Prepare the cell membrane suspension in assay buffer containing GDP (typically 1-10 μM).

- Reaction Setup: In a 96-well plate, add the following:
 - Test compound at various concentrations.
 - Cell membrane suspension.
- Initiation of Reaction: Add [35S]-GTPyS to each well to initiate the binding reaction. The final concentration of [35S]-GTPyS is typically in the range of 0.1-0.5 nM.
- Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[\[6\]](#)
- Termination and Filtration: Stop the reaction by rapid filtration through a 96-well filter plate. Wash the filters with ice-cold wash buffer.[\[7\]](#)
- Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Plot the amount of [35S]-GTPyS bound against the log concentration of the agonist. Fit the data using a sigmoidal dose-response curve to determine the EC50 and the maximum stimulation (Emax).[\[7\]](#)

Receptor Internalization Assay

This cell-based assay measures the translocation of the receptor from the cell surface to the interior of the cell upon agonist stimulation. This is often visualized using fluorescently tagged receptors.

Materials:

- Cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).
- Cell culture medium.
- Test compound (Ozanimod or **RP101442**).
- Fixing solution (e.g., 4% paraformaldehyde).
- Imaging system (e.g., high-content imager or fluorescence microscope).

Procedure:

- Cell Plating: Seed the S1P1-GFP expressing cells into 96-well imaging plates and culture until they form a confluent monolayer.[8]
- Compound Treatment: Replace the culture medium with a serum-free medium containing various concentrations of the test compound. Incubate for a specific period (e.g., 30-60 minutes) at 37°C.[2]
- Cell Fixation: After incubation, remove the compound-containing medium and fix the cells with the fixing solution for 15-20 minutes at room temperature.[9]
- Staining (Optional): Nuclei can be counterstained with a fluorescent dye like DAPI or Hoechst to aid in image analysis.
- Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
- Image Analysis: Quantify the internalization of the S1P1-GFP by measuring the fluorescence intensity within intracellular vesicles or by the decrease in fluorescence at the plasma membrane. Software algorithms are typically used to identify and quantify these changes.
- Data Analysis: Plot the extent of receptor internalization against the log concentration of the agonist to determine the EC50 value.[2]

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